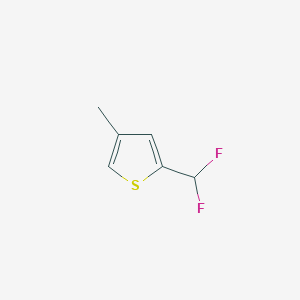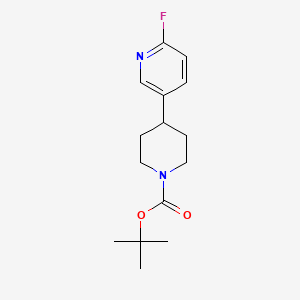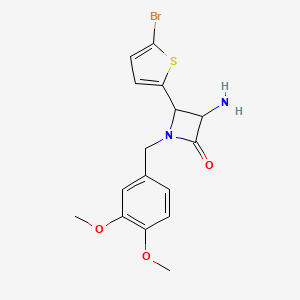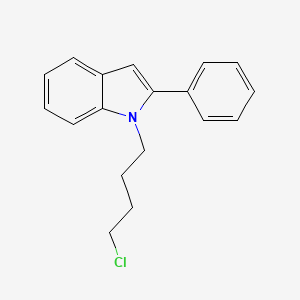
2-(Difluoromethyl)-4-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-methylthiophene is an organosulfur compound characterized by the presence of a thiophene ring substituted with a difluoromethyl group at the 2-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methylthiophene typically involves the introduction of the difluoromethyl group into a pre-formed thiophene ring. One common method is the difluoromethylation of 4-methylthiophene using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide, and a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, including the use of transition metal catalysts, can also be employed to facilitate the difluoromethylation reaction under milder conditions and with higher selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-4-methylthiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiophene ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or nitrated thiophenes.
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound’s unique properties make it a valuable probe in biochemical studies, especially in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its stability and electronic properties.
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-4-methylthiophene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. Additionally, the presence of the thiophene ring can facilitate π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)-4-methylthiophene: Similar structure but with a trifluoromethyl group, which can lead to different reactivity and properties.
2-(Difluoromethyl)-5-methylthiophene: Positional isomer with the methyl group at the 5-position, affecting its chemical behavior and applications.
2-(Difluoromethyl)thiophene: Lacks the methyl group, which can influence its reactivity and interaction with other molecules.
Uniqueness: 2-(Difluoromethyl)-4-methylthiophene is unique due to the specific positioning of the difluoromethyl and methyl groups, which confer distinct electronic and steric properties. These features can significantly impact the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H6F2S |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-methylthiophene |
InChI |
InChI=1S/C6H6F2S/c1-4-2-5(6(7)8)9-3-4/h2-3,6H,1H3 |
Clé InChI |
MRJFFVQKKRYSGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)

![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)








